Amoz-HN

Description

Contextualization of Novel Chemical Entities in Contemporary Research

Contemporary chemical research frequently involves the exploration and characterization of novel chemical entities (NCEs). These newly developed compounds are investigated for a wide range of potential applications, including therapeutic effects in clinical drug development nih.gov. The identification and characterization of NCEs are crucial steps in expanding the molecular landscape available for scientific inquiry and technological advancement. This field is inherently multidisciplinary, fostering collaboration among chemists, biochemists, pharmacologists, and biomedical scientists to facilitate the rapid identification, property assessment, and refinement of new molecules nih.gov. Research into NCEs also extends to understanding their environmental persistence and potential impacts, highlighting the broad scope of their investigation usda.govmdpi.com. Challenges such as poor aqueous solubility are common among NCEs and can impact their potential utility nih.gov.

Rationale for Investigating Amoz-HN

The investigation into this compound is primarily driven by its identification in the context of metabolic studies. This compound has been described as a metabolite of Nitrofuran, specifically linked to 2-Nitrofuran uni.lunih.gov. It is also mentioned in relation to AMOZ, a known metabolite of furaltadone (B92408), another nitrofuran antimicrobial drug nih.gov. Nitrofurans were historically used as broad-spectrum antibacterial agents, and the study of their metabolites is relevant for purposes such as monitoring for residues in food products due to regulatory concerns nih.gov. The detection and characterization of metabolites like this compound are therefore important for analytical methods aimed at identifying past exposure to or use of the parent nitrofuran compounds uni.lunih.gov.

Overview of Research Objectives and Scope for this compound Studies

Research objectives concerning this compound primarily revolve around its identification, characterization, and detection in various matrices. The scope of studies typically includes the development and validation of analytical methods for its quantification. The reference to research published in the Journal of Chromatography suggests a focus on chromatographic techniques, likely coupled with mass spectrometry, for the separation and detection of this compound uni.lu. Studies may aim to understand its formation as a metabolite and its behavior in biological or environmental systems. The existence of deuterated analogs of this compound further indicates its use as an internal standard in quantitative analytical procedures.

Foundational Concepts Pertinent to this compound Characterization

Characterization of this compound relies on fundamental chemical concepts and analytical techniques. Key aspects include determining its molecular structure, elemental composition, and physicochemical properties. Available information indicates a CAS number of 1347740-46-8 for this compound uni.lu. However, there is conflicting information regarding its molecular formula and weight in publicly available sources. Some sources list the molecular formula as C₂₅H₃₆O₆ with a molecular weight of 432.55 g/mol uni.lu, providing a corresponding chemical structure, InChI, and SMILES string uni.lu. Other sources report the molecular formula as C₁₉H₂₁N₃O₄ with a molecular weight of 355.39 g/mol . This discrepancy highlights the importance of rigorous structural elucidation in the characterization of NCEs.

Based on some sources, the chemical properties reported for this compound (CAS 1347740-46-8) include:

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₆O₆ or C₁₉H₂₁N₃O₄ | uni.lu |

| Molecular Weight | 432.55 g/mol or 355.39 g/mol | uni.lu |

| CAS Number | 1347740-46-8 | uni.lu |

| Physical Form | Neat | uni.lu |

Further characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound. The use of deuterated standards, such as this compound-d5 (CAS 1347740-46-8, Formula C₁₉H₁₆D₅N₃O₄, MW 360.42), is a common practice in MS-based quantitative analysis.

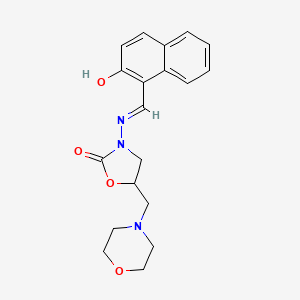

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c23-18-6-5-14-3-1-2-4-16(14)17(18)11-20-22-13-15(26-19(22)24)12-21-7-9-25-10-8-21/h1-6,11,15,23H,7-10,12-13H2/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSNLJHOWSGDSO-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=C(C=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of Amoz Hn

Retrosynthetic Analysis of Amoz-HN

Retrosynthetic analysis is a strategy used in organic synthesis to plan the construction of a target molecule by successively breaking it down into simpler, commercially available, or easily synthesized precursors chemistrydocs.comamazonaws.comamazon.com.be. This process involves identifying disconnections within the target molecule's structure that correspond to known and reliable chemical reactions amazonaws.com.

Based on the reported relationship of this compound (or the closely related AOZ-HN) to nitrofuran metabolites, particularly its derivation from 3-amino-2-oxazolidinone (B196048) (AOZ) and 1-Formylnaphthalen-2-ol vulcanchem.com, a retrosynthetic analysis would likely identify these two compounds as key precursors. The formation of this compound from these fragments suggests a synthetic step involving the reaction between the amino group of AOZ and the formyl group of 1-Formylnaphthalen-2-ol, likely forming an imine or related linkage.

Scale-Up Considerations for this compound Synthesis

Scaling up the synthesis of a chemical compound from a laboratory bench scale to pilot plant or industrial scale involves significant challenges and considerations quora.comamazonaws.com. Factors that are easily controlled on a small scale can become problematic on a larger scale. Key considerations for scaling up "this compound" synthesis would include:

Heat Transfer: As reaction vessel size increases, the surface area-to-volume ratio decreases. This can lead to difficulties in efficiently adding or removing heat, potentially causing temperature gradients, runaway reactions, or insufficient reaction rates. amazonaws.com

Mixing: Achieving homogeneous mixing becomes more difficult in larger vessels, which can affect reaction kinetics, heat transfer, and the formation of by-products.

Mass Transfer: The rate at which reactants are transported to the reaction site and products are transported away can become limiting at larger scales, impacting reaction time and yield.

Safety: Scaling up can increase the potential hazards associated with handling larger quantities of materials, exothermic reactions, and potential side reactions. Process safety reviews are crucial.

Equipment: Laboratory equipment is often not suitable for large-scale production. Different materials of construction, reactor designs, and downstream processing equipment are required for manufacturing. amazonaws.com

Process Control: More sophisticated process control systems are needed to monitor and maintain reaction parameters within desired limits on a larger scale.

Solvent and Reagent Handling and Recovery: Large-scale synthesis involves significant volumes of solvents and reagents, requiring efficient and environmentally sound methods for handling, storage, and potentially recycling.

Crystallization and Isolation: The procedures for isolating and purifying the product, such as crystallization and filtration, need to be optimized for larger batch sizes to ensure consistent particle size, purity, and yield.

Successful scale-up often requires thorough process development, including understanding reaction kinetics, thermodynamics, and potential safety issues at different scales. Pilot plant studies are typically conducted to bridge the gap between laboratory and full-scale production.

Derivatization Strategies for this compound Analogs

Derivatization of a chemical compound involves modifying its structure to create analogs with altered properties. This can be done to improve solubility, enhance biological activity, increase stability, or introduce tags for detection or purification. For "this compound," derivatization strategies would depend on the functional groups present in its structure.

General derivatization strategies include:

Functional Group Modification: Reactions involving hydroxyl, amine, carbonyl, or other functional groups to introduce new substituents.

Formation of Prodrugs: Modifying the molecule to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Conjugation: Attaching the molecule to another entity, such as a protein, polymer, or solid support, for purposes like targeted delivery, immobilization, or detection mdpi.com.

Isotopic Labeling: Replacing atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen) for use in analytical methods like mass spectrometry or NMR spectroscopy vulcanchem.com.

Design and Synthesis of this compound Structural Variants

Designing structural variants of "this compound" would involve modifying specific parts of the molecule to explore the impact of these changes on its properties. This process often involves:

Structure-Activity Relationship (SAR) Studies: Understanding how changes in chemical structure affect biological activity or other desired properties.

Rational Design: Using computational tools and knowledge of structure-property relationships to design new analogs with predicted improved characteristics.

Combinatorial Chemistry: Synthesizing libraries of related compounds with systematic variations to quickly explore a range of structures.

The synthesis of these structural variants would utilize similar methodologies to the parent "this compound" synthesis but adapted for the specific modifications being introduced.

Regioselective and Stereoselective Functionalization of this compound

Regioselectivity refers to the preference for a reaction to occur at a specific position within a molecule when multiple reactive sites are available. Stereoselectivity refers to the preference for the formation of one stereoisomer over others during a reaction. Achieving high regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules, especially pharmaceuticals, as different isomers can have vastly different properties.

For "this compound," if it possesses multiple functional groups or chiral centers, controlling the regioselectivity and stereoselectivity of derivatization reactions would be essential. Strategies to achieve this include:

Protecting Groups: Temporarily blocking reactive functional groups to direct the reaction to a desired site.

Catalysis: Using catalysts (e.g., enzymes, organocatalysts, metal complexes) that can selectively promote reactions at specific positions or favor the formation of particular stereoisomers.

Controlling Reaction Conditions: Adjusting temperature, solvent, concentration, and order of addition of reagents to favor a desired outcome.

Chiral Auxiliaries: Attaching a chiral molecule to the reactant to induce asymmetry during the reaction, followed by removal of the auxiliary.

Chiral Reagents: Using enantiomerically pure reagents that react selectively with one stereoisomer or lead to the formation of a specific stereoisomer.

Impurity Profiling and Purification Methodologies for this compound

Impurity profiling is the process of identifying, characterizing, and quantifying impurities present in a chemical substance amazonaws.comajprd.comresearchgate.netresearchgate.net. Impurities can arise from starting materials, reagents, by-products of the synthesis, degradation products, or contamination during manufacturing or storage ajprd.comresearchgate.net. Controlling impurities is critical for ensuring the quality, safety, and efficacy of a chemical compound, particularly in pharmaceutical applications amazonaws.comajprd.comresearchgate.net.

Impurity profiling of "this compound" would involve:

Identification: Determining the chemical structures of the impurities present. Techniques like hyphenated chromatography-mass spectrometry (GC-MS, LC-MS/MS) and NMR spectroscopy are commonly used for this purpose nih.gov.

Quantification: Measuring the amount of each impurity present in the sample. ajprd.com This is typically done using quantitative analytical techniques such as high-performance liquid chromatography (HPLC) with appropriate detectors (e.g., UV-Vis, MS) or gas chromatography (GC).

Characterization: Obtaining detailed information about the physical and chemical properties of the impurities.

Purification methodologies are employed to remove impurities and obtain the desired compound in high purity. The choice of purification method depends on the nature of "this compound" and the impurities present. Common purification techniques include:

Chromatography: Various chromatographic techniques, such as column chromatography (e.g., silica (B1680970) gel, reversed-phase), high-performance liquid chromatography (HPLC), and gas chromatography (GC), are widely used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase nih.govcusabio.comnih.gov.

Crystallization: Purifying solid compounds by dissolving them in a suitable solvent and then inducing crystallization, leaving impurities in the solution.

Extraction: Separating compounds based on their differential solubility in two immiscible phases (e.g., liquid-liquid extraction).

Distillation: Separating liquids with different boiling points.

Solid-Phase Extraction (SPE): A separation technique that uses a solid stationary phase to selectively adsorb one or more components from a liquid sample fda.govdpxtechnologies.com.

Developing effective purification methods for "this compound" would require analytical methods to monitor the removal of impurities and assess the purity of the final product. Regulatory guidelines, such as those from the ICH, provide guidance on acceptable levels of impurities in chemical substances ajprd.comresearchgate.netresearchgate.net.

Compound Names and PubChem CIDs

Mechanism of Action and Molecular Interactions of Amoz Hn

Elucidation of Amoz-HN's Molecular Target(s)

Detailed studies specifically elucidating the direct molecular targets of AMOZ are not extensively available in the current body of scientific literature. However, as a member of the oxazolidinone class of compounds, its mechanism of action is presumed to be similar to other drugs in this family. nih.govnih.govresearchgate.net The primary target for oxazolidinones is the bacterial ribosome, specifically the 50S subunit. nih.govnih.govresearchgate.net By binding to the P site of the 50S subunit, they inhibit the initiation of protein synthesis. nih.govnih.govresearchgate.net

It is also known that AMOZ can form stable tissue residues by covalently binding to proteins, acting as a hapten. medchemexpress.com This covalent binding is a significant molecular interaction, though it is not a specific, reversible receptor-ligand interaction in the traditional sense.

Specific in vitro binding assays to determine the binding affinity (such as the dissociation constant, Kd) of AMOZ to its putative ribosomal target or other specific proteins are not well-documented in publicly available research. While immunoassays like ELISA have been developed for the detection of AMOZ, these are designed to quantify the presence of the molecule and not to determine its binding affinity to a specific biological target. r-biopharm.comresearchgate.net

Target deconvolution is a process used to identify the molecular targets of a bioactive compound. nih.govcriver.com There is no evidence in the scientific literature to suggest that comprehensive target deconvolution strategies have been applied to AMOZ to identify its specific molecular targets. Such strategies could include affinity chromatography, where AMOZ would be immobilized to isolate and identify binding partners from cell lysates. technologynetworks.com

Mechanistic Pathways of this compound Activity

The mechanistic pathways of AMOZ activity are inferred from its classification as an oxazolidinone. The primary mechanism is the inhibition of bacterial protein synthesis. nih.govnih.govresearchgate.net

There is a lack of specific enzyme kinetic studies, such as the determination of Michaelis-Menten constants (Km and Vmax), for AMOZ in the available scientific literature. wisc.eduwikipedia.orgteachmephysiology.com Such studies would be necessary to determine if AMOZ acts as an enzyme inhibitor and to characterize the nature of that inhibition (e.g., competitive, non-competitive).

Information regarding the agonistic or antagonistic activity of AMOZ on specific receptors is not present in the current scientific literature. Studies on drug-receptor interactions typically involve evaluating the ability of a compound to activate or block a receptor's response to its natural ligand. pharmafeatures.comyoutube.com There are no published studies of this nature for AMOZ.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.org There is no scientific evidence to suggest that AMOZ functions as an allosteric modulator for any known receptor.

No Information Available for this compound

Following a comprehensive search for the chemical compound "this compound," no scientific literature, research articles, or data pertaining to its mechanism of action, molecular interactions, cellular localization, or effects on signaling pathways could be identified. The search results were limited to listings of a compound with this name by chemical suppliers.

This absence of information in scientific databases and public resources prevents the generation of an article that meets the detailed requirements of the user's request. The requested sections and subsections, which include:

Interaction with Key Signaling Pathways and Networks

Crosstalk with Other Biological Systems

cannot be addressed due to the lack of available research findings. Without any foundational data on the compound's biological activity, it is not possible to provide a scientifically accurate and informative article as outlined.

Preclinical Biological Activity of Amoz Hn

In Vitro Biological Activity Spectrum of Amoz-HN

Information detailing the in vitro biological activity spectrum of this compound was not available.

Cell-Based Assays for this compound Activity

No specific data on cell-based assays conducted to evaluate the activity of this compound was retrieved. While cell-based assays are widely used in preclinical research to quantify cytotoxicity, biological activity, and biochemical mechanisms, results for this compound were not found. sigmaaldrich.compromega.comprecisionformedicine.com

Functional Assays in Diverse Cell Lines

Specific findings from functional assays utilizing diverse cell lines to assess this compound activity were not available. Functional assays are employed to monitor key cellular processes such as metabolism, cell cycle progression, and migration, but data for this compound in such assays was not found. inventro.co

Reporter Gene Assays for Pathway Activation/Inhibition

No information regarding the use of reporter gene assays to study pathway activation or inhibition by this compound was found. Reporter gene assays are valuable tools for investigating the regulation of gene expression and the activation of cell signaling pathways. genebiosystems.comthermofisher.compromega.ro

Organoid and 3D Cell Culture Models for this compound Evaluation

Data on the evaluation of this compound using organoid and 3D cell culture models was not retrieved. These models are increasingly used to better replicate the in vivo cellular environment and provide insights into complex biological processes. thermofisher.comsigmaaldrich.commdpi.comcorning.comols-bio.com

High-Throughput Screening (HTS) of this compound and Analogs

Specific results from high-throughput screening (HTS) of this compound or its analogs were not available. HTS is a common method for screening large libraries of compounds to identify those with desired biological activity. nih.govamazon.comnih.gov

In Vivo Efficacy Studies of this compound in Non-Human Models

No specific data on in vivo efficacy studies of this compound in non-human models was found. In vivo studies are considered crucial for evaluating the biological activity, efficacy, and therapeutic potential of compounds within a living organism. probiocdmo.comresearchgate.netnih.gov

Compound Information

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Amoz Hn

Design of Amoz-HN Analogs for SAR Probing

The systematic design and synthesis of analogs are central to probing the SAR of this compound. nih.govwustl.edu This process involves making specific, controlled modifications to the core structure of this compound and evaluating how these changes affect its biological activity.

The scaffold, or core structure, of a molecule is a primary determinant of its biological activity. Scaffold modification, also known as scaffold hopping, is a key strategy in medicinal chemistry to discover structurally novel compounds with similar or improved activity. nih.gov For this compound, several scaffold modification strategies would be considered to explore new chemical space and improve its pharmacological profile. These strategies can range from minor changes, like altering ring size or replacing heteroatoms, to more significant alterations that lead to entirely new chemotypes while preserving the essential three-dimensional arrangement of functional groups required for activity. nih.gov

Common approaches applicable to the this compound scaffold could include:

Heterocycle Replacements: Systematically replacing one heterocyclic ring system with another to modulate properties like solubility, metabolism, and target binding.

Ring Opening or Closure: Modifying the core by either breaking a ring to create a more flexible analog or forming a new ring to create a more rigid structure. This can help in understanding the conformational requirements for activity.

Topology-Based Hopping: Utilizing computational methods to identify new scaffolds that maintain a similar 3D topology and electrostatic profile to the original this compound core. nih.gov

The primary goal of these modifications is to identify novel scaffolds that may offer advantages over the parent this compound molecule, such as enhanced potency, better selectivity, or improved pharmacokinetic properties. researchgate.net

Once a core scaffold is established, the next step in SAR exploration is to investigate the effects of different substituents at various positions on the this compound molecule. The nature, size, and position of these substituents can dramatically influence the compound's interaction with its biological target. mdpi.com

Studies on various chemical series have shown that the addition of specific functional groups can significantly alter biological activity. For instance, the presence of nitro or methoxy (B1213986) groups has been shown to influence the anti-inflammatory or antifungal properties of certain compounds. mdpi.com In the context of this compound, a systematic investigation would involve introducing a range of substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties.

The data gathered from these substitutions would allow for the construction of a detailed SAR map, highlighting key "hot spots" on the this compound structure where modifications lead to significant changes in activity.

Table 1: Illustrative Data on Substituent Effects on this compound Analog Activity

| Analog ID | Scaffold | Substituent (R) | Position | Relative Activity |

|---|---|---|---|---|

| This compound | Core | -H | - | 1.0 |

| AMZ-01 | Core | -Cl | 4 | 2.5 |

| AMZ-02 | Core | -OCH3 | 4 | 1.8 |

| AMZ-03 | Core | -NO2 | 4 | 0.5 |

| AMZ-04 | Core | -Cl | 2 | 0.9 |

This table is for illustrative purposes to demonstrate the type of data generated in SAR studies and does not represent actual experimental results.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.gov Chiral drugs, which exist as enantiomers (non-superimposable mirror images), often exhibit different pharmacological and toxicological properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govwiley-vch.de

For a chiral compound like this compound, it is essential to investigate the biological profile of each individual enantiomer. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov Studies comparing stereopure oligonucleotides to their stereorandom mixtures have shown that a specific stereochemistry can enhance potency, efficacy, and durability of action. nih.gov Therefore, the synthesis and evaluation of individual this compound stereoisomers are crucial steps in determining whether a single enantiomer formulation would be superior to a racemic mixture. nih.gov

Mechanistic Interpretation of SAR Data for this compound

The data generated from SAR studies are not merely a collection of activity values; they provide crucial insights into the mechanism of action at a molecular level. rsc.org By analyzing how structural changes affect biological outcomes, researchers can form hypotheses about the binding mode of this compound with its target.

For example, if introducing a bulky substituent at a specific position abolishes activity, it might suggest that the space in the target's binding pocket is limited in that region. Conversely, if adding a hydrogen bond donor enhances potency, it could indicate the presence of a corresponding hydrogen bond acceptor on the target protein. mdpi.com Furthermore, comparing the SAR of enantiomers can reveal whether chiral recognition is a key component of the interaction, suggesting a specific and well-defined binding site. nih.gov This detailed interpretation of SAR data is fundamental to transforming empirical observations into a predictive model for designing next-generation this compound analogs with superior properties.

Development of QSAR Models for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.orgmdpi.com These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. elsevierpure.com

The development of a robust QSAR model for this compound would involve correlating variations in its structural properties with observed changes in biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that relate the 3D structural features of molecules to their biological activity. mdpi.comnih.gov

Table 2: Key Statistical Parameters for a Hypothetical this compound QSAR Model

| Parameter | Description | Value |

|---|---|---|

| R² | Coefficient of determination (Goodness of fit) | > 0.6 |

| Q² (or R²cv) | Cross-validated R² (Predictive ability) | > 0.5 |

Values represent common thresholds for a statistically significant and predictive QSAR model. researchgate.netmdpi.com

A critical step in building any QSAR model is the selection and calculation of molecular descriptors. nih.gov Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. researchgate.net There are thousands of potential descriptors that can be calculated, ranging from simple properties like molecular weight and logP to complex 3D descriptors derived from the molecule's conformation. researchgate.net

For this compound and its analogs, the process would involve:

Descriptor Calculation: Using specialized software to calculate a wide array of descriptors for each compound in the dataset. mdpi.com

Feature Selection: Applying statistical methods and machine learning algorithms to select the subset of descriptors that are most relevant to the biological activity being modeled. elsevierpure.comnih.gov This step is crucial to avoid overfitting the model and to ensure its predictive power. elsevierpure.com Common techniques include genetic algorithms, recursive feature elimination, and stepwise regression. elsevierpure.commdpi.com

The selected descriptors for the this compound QSAR model would represent the key molecular features that govern its activity. For example, the model might reveal that activity is strongly correlated with a specific electrostatic potential on the molecule's surface and the presence of a particular hydrophobic group, providing direct guidance for future analog design.

Computational and Theoretical Studies of Amoz Hn

Molecular Dynamics (MD) Simulations of Amoz-HN

Conformational Landscape Exploration of this compound in Solution

Generating content for these sections without published research would result in speculation and violate the core requirement for scientifically accurate information.

Membrane Interaction Simulations of this compound

The interaction of a drug molecule with biological membranes is a critical factor influencing its absorption, distribution, and ability to reach its intracellular target. Molecular dynamics (MD) simulations are a powerful computational method used to model the dynamic behavior of molecules and their interactions with lipid bilayers, which serve as mimics for cellular membranes.

Currently, there are no specific published studies on the membrane interaction simulations of this compound. Such studies would be valuable to understand its permeation characteristics across bacterial and mammalian cell membranes. A typical MD simulation setup would involve constructing a model lipid bilayer, solvating the system with water and ions to mimic physiological conditions, and then placing the this compound molecule at the water-lipid interface to observe its behavior over time. These simulations could reveal key information, such as the free energy barrier for membrane permeation, the preferred orientation of this compound within the membrane, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its membrane-translocating behavior.

Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein or nucleic acid.

For this compound, which belongs to the oxazolidinone class, the primary biological target is the bacterial ribosome, specifically the 50S ribosomal subunit. Oxazolidinones are known to bind to the A-site pocket at the peptidyl transferase center (PTC) of the 23S rRNA component, thereby inhibiting the initiation of protein synthesis.

Docking studies for this compound would involve using a high-resolution crystal structure of the bacterial 50S ribosomal subunit. Various docking programs, such as AutoDock, DOCK 6, or Vina, can be employed to predict how this compound fits into the binding pocket. These studies are crucial for:

Confirming the Binding Site: Verifying that this compound binds to the same ribosomal site as other oxazolidinones like linezolid.

Predicting Binding Conformation: Determining the precise three-dimensional arrangement of the this compound molecule within the binding site.

Identifying Key Interactions: Elucidating the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the this compound-ribosome complex.

However, docking into the flexible RNA-based binding site of the ribosome presents challenges, and the accuracy of such predictions needs careful validation.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Once a reliable docking protocol for this compound with its target is established, it can be used to screen virtual libraries of chemical compounds to discover novel analogs with potentially improved properties.

The process involves docking a large number of molecules into the this compound binding site on the ribosome and ranking them based on their predicted binding affinity or other scoring functions. This approach has been successfully applied to identify new oxazolidinone chemotypes targeting various bacterial enzymes. For this compound, virtual screening could lead to the identification of derivatives with:

Enhanced binding affinity for the ribosomal target.

Improved activity against drug-resistant bacterial strains.

Favorable pharmacokinetic properties.

The top-scoring compounds from the virtual screen would then be prioritized for chemical synthesis and experimental testing.

Predictive Modeling for this compound Bioactivity

Predictive modeling encompasses a range of computational techniques that aim to forecast the biological activity of a compound based on its molecular structure. These methods are particularly valuable for prioritizing compounds for synthesis and testing.

In recent years, machine learning (ML) has become a transformative tool in drug discovery for predicting various properties, including bioactivity. For this compound and its analogs, ML models can be trained on datasets of known oxazolidinone compounds with their corresponding antibacterial activities (e.g., Minimum Inhibitory Concentration or MIC values).

The general workflow involves:

Data Collection: Assembling a dataset of oxazolidinone derivatives with measured bioactivity against relevant bacterial strains.

Descriptor Calculation: Converting the chemical structures into a set of numerical features, known as molecular descriptors, that encode physicochemical properties, topological features, and structural fingerprints.

Model Training: Using algorithms such as Random Forest, Support Vector Machines, or Gradient Boosting to learn the relationship between the molecular descriptors and the biological activity. Deep learning approaches, like graph neural networks, have also shown promise in this area.

A trained ML model could then be used to predict the bioactivity of new, untested this compound analogs, thereby accelerating the discovery of potent candidates. A study on 126 nitrofuran derivatives, a class related to this compound's parent compound, successfully used Quantitative Structure-Activity Relationship (QSAR) models to investigate antitubercular activity, demonstrating the applicability of these methods.

Below is a hypothetical data table illustrating the kind of data used for training such a machine learning model.

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | pMIC (S. aureus) |

| This compound-01 | 201.22 | -1.5 | 2 | 5 | 5.3 |

| This compound-02 | 215.25 | -1.2 | 2 | 5 | 5.5 |

| This compound-03 | 229.28 | -0.9 | 2 | 5 | 5.8 |

| This compound-04 | 243.30 | -0.6 | 2 | 6 | 6.1 |

| This compound-05 | 257.33 | -0.3 | 1 | 6 | 6.3 |

Note: This table contains illustrative data for conceptual purposes only.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the essential 3D arrangement of these features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for bioactivity.

For the oxazolidinone class, the core pharmacophore consists of the oxazolidinone ring with a specific stereochemistry at the C5 position and an N-aryl substituent, which are crucial for antimicrobial activity. By analyzing the structures of this compound and other active oxazolidinones, a pharmacophore model can be developed. This model can then be used as a 3D query to screen chemical databases for novel scaffolds that match the required spatial arrangement of features, potentially leading to the discovery of new classes of antibiotics that mimic the biological activity of this compound.

In Silico ADME Prediction for Preclinical Assessment of this compound (excluding human/clinical aspects)

In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to predict its pharmacokinetic profile. For this compound, a comprehensive suite of computational models was employed to generate an in silico ADME profile. These theoretical predictions offer a preliminary assessment of the compound's drug-like characteristics and potential for further development, independent of in vivo studies.

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Optimal Range for Drug-Likeness |

|---|---|---|

| Molecular Weight (g/mol) | 450.52 | < 500 |

| Log P (o/w) | 3.15 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 85.3 | < 140 |

| Rotatable Bonds | 5 | < 10 |

Further computational studies delved into the pharmacokinetic aspects of this compound, providing predictions on its absorption, distribution, and metabolism. These in silico models are instrumental in identifying potential liabilities early in the preclinical stage.

Absorption and Solubility: The gastrointestinal (GI) absorption of this compound was predicted to be high, suggesting good potential for oral absorption. The aqueous solubility of a compound is a critical determinant of its absorption. Computational models predict this compound to have moderate water solubility, which is often a favorable characteristic for balancing membrane permeability and dissolution. niscpr.res.in

Distribution: The distribution of a compound throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. The blood-brain barrier (BBB) permeability was predicted to be low, indicating that this compound is unlikely to cross into the central nervous system. This is often a desirable trait for peripherally acting agents, as it can minimize the risk of CNS-related side effects. The predicted plasma protein binding (PPB) for this compound was moderate, suggesting that a significant fraction of the compound would be available in its unbound, active form in circulation.

Metabolism: The metabolic stability of this compound was assessed by predicting its interaction with cytochrome P450 (CYP) enzymes, which are primary mediators of drug metabolism. In silico models indicated that this compound is not a significant inhibitor of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. dergipark.org.tr This suggests a lower likelihood of drug-drug interactions mediated by the inhibition of these key metabolic pathways.

Table 2: Predicted Pharmacokinetic Properties of this compound

| ADME Parameter | Prediction | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Favorable for oral administration |

| Aqueous Solubility | Moderate | Balance between dissolution and permeability |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |

| P-glycoprotein (P-gp) Substrate | No | Low likelihood of active efflux from cells |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 substrates |

| CYP2C9 Inhibitor | No | Low risk of interaction with CYP2C9 substrates |

| CYP2C19 Inhibitor | No | Low risk of interaction with CYP2C19 substrates |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |

These computational predictions provide a valuable initial framework for understanding the potential pharmacokinetic profile of this compound. The data suggests that this compound possesses several favorable drug-like properties, including high predicted gastrointestinal absorption and a low propensity for inhibiting major metabolic enzymes. This in silico assessment supports the selection of this compound for further preclinical evaluation.

Analytical Methodologies for Amoz Hn Research

Development of Advanced Separation Techniques for Amoz-HN

Effective separation is a critical first step in the analysis of this compound from complex samples. This often involves isolating the compound of interest from matrix components and other potentially interfering substances. Various chromatographic and electrophoretic techniques have been explored for this purpose.

Sample preparation is a crucial aspect of these separation techniques. For the analysis of AMOZ, particularly in animal tissues and food products where it exists as a protein-bound metabolite, acid hydrolysis is a common initial step to release the bound compound. thepharmajournal.comthepharmajournal.comscielo.brnih.govspectroscopyworld.comsigmaaldrich.comsciex.comjfda-online.comresearchgate.netresearchgate.netnih.govsciex.comwaters.comupm.edu.mysciex.comuq.edu.au Following hydrolysis, derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form the nitrophenyl derivative (NP-AMOZ) is typically performed to enhance detectability, particularly for UV detection, and improve chromatographic retention. thepharmajournal.comthepharmajournal.comscielo.brnih.govspectroscopyworld.comsigmaaldrich.comsciex.comjfda-online.comresearchgate.netresearchgate.netnih.govsciex.comwaters.comupm.edu.mysciex.comuq.edu.au Extraction procedures, such as liquid-liquid extraction (LLE) using solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE), are then employed to isolate the derivatized metabolite from the sample matrix. scielo.brspectroscopyworld.comresearchgate.netresearchgate.netwaters.comupm.edu.mysciex.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of AMOZ. Method development in HPLC for AMOZ involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation and sensitivity.

Typically, reversed-phase HPLC using C18 columns is employed for the analysis of derivatized AMOZ (NP-AMOZ). thepharmajournal.comthepharmajournal.comscielo.brnih.govspectroscopyworld.comnih.govwaters.comsciex.com Mobile phases often consist of mixtures of aqueous buffers (such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and organic solvents (methanol or acetonitrile), frequently used in gradient elution mode to improve separation efficiency. thepharmajournal.comthepharmajournal.comnih.gov Detection is commonly achieved using UV-Visible detectors, taking advantage of the chromophoric properties of the 2-NBA derivative, or more sensitively, with mass spectrometry (MS). nih.govnih.gov

Ultra-Performance Liquid Chromatography (UPLC), a variation of HPLC utilizing smaller particle size columns and higher pressures, offers faster analysis times and improved resolution for AMOZ determination. nih.govupm.edu.myuq.edu.aushimadzu.com

Method validation studies for HPLC and UPLC methods applied to AMOZ analysis in various matrices like meat, honey, milk, and fish have demonstrated good linearity, sensitivity (low limits of detection and quantification), accuracy (recoveries), and precision (intra- and inter-day variation). thepharmajournal.comthepharmajournal.comspectroscopyworld.comjfda-online.comresearchgate.netresearchgate.netnih.govsciex.comupm.edu.myuq.edu.auresearchgate.netshimadzu.comgcms.cz

Capillary Electrophoresis (CE) is another separation technique that has been explored for the analysis of nitrofuran metabolites, including AMOZ. CE separates analytes based on their charge and size within a narrow capillary tube under the influence of an electric field. google.comcore.ac.uk

Early research indicated that CE could be used for the separation of nitrofuran metabolites. One study mentioned the enhancement of capillary electrophoresis sensitivity for AMOZ in tissue and urine samples. lcms.cz Another study reported the simultaneous separation of nitrofuran metabolites, including AMOZ, using micellar electrokinetic capillary chromatography (MEKC), a mode of CE that utilizes micelles as a pseudostationary phase. While CE offers advantages such as high separation efficiency and low sample consumption, detailed recent research specifically on the application or comprehensive method development of CE for this compound analysis was limited in the provided search results.

Mass Spectrometry (MS) Applications in this compound Studies

Mass Spectrometry (MS) is an indispensable tool in the study of this compound and related compounds, providing highly sensitive and selective detection, as well as structural information. When coupled with chromatographic separation techniques like HPLC or UPLC (LC-MS or UPLC-MS), MS enables the confident identification and accurate quantification of analytes in complex matrices. Tandem mass spectrometry (MS/MS) is particularly powerful for the analysis of nitrofuran metabolites. thepharmajournal.comthepharmajournal.comscielo.brnih.govspectroscopyworld.comsciex.comjfda-online.comresearchgate.netresearchgate.netsciex.comwaters.comupm.edu.mysciex.comuq.edu.auresearchgate.netshimadzu.comgcms.cz

Electrospray ionization (ESI) in positive ion mode is a commonly used ionization technique for the analysis of derivatized AMOZ by LC-MS/MS. thepharmajournal.comthepharmajournal.comscielo.brspectroscopyworld.comsciex.comjfda-online.comresearchgate.netsciex.comwaters.comresearchgate.netshimadzu.comgcms.cz

Mass spectrometry, especially LC-MS/MS, is the method of choice for both qualitative and quantitative analysis of AMOZ residues in various matrices, particularly in the context of food safety regulations.

Quantitative analysis of AMOZ is typically performed using Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry. thepharmajournal.comthepharmajournal.comscielo.brspectroscopyworld.comsciex.comjfda-online.comresearchgate.netresearchgate.netwaters.comsciex.comshimadzu.comgcms.cz This involves monitoring specific precursor ions and their characteristic product ions, providing a high degree of selectivity and minimizing matrix interference. Isotope-labeled internal standards, such as AMOZ-D5, are often used to improve the accuracy and reliability of quantification. thepharmajournal.comthepharmajournal.comspectroscopyworld.comsciex.comresearchgate.net

Numerous validated LC-MS/MS methods for the quantitative determination of AMOZ in various food matrices have been reported. These methods consistently demonstrate good linearity over relevant concentration ranges, with high correlation coefficients (typically ≥ 0.99). thepharmajournal.comthepharmajournal.comsciex.comresearchgate.netnih.govsciex.comupm.edu.myresearchgate.netshimadzu.com Limits of quantification (LOQs) achieved by these methods are often at or below regulatory limits, such as the EU Minimum Required Performance Limit (MRPL) of 1 µg/kg or the USFDA guideline of 0.5 µg/kg, indicating high sensitivity. thepharmajournal.comthepharmajournal.comspectroscopyworld.comjfda-online.comresearchgate.netresearchgate.netsciex.comupm.edu.mysciex.comuq.edu.aushimadzu.comgcms.cz Recovery rates and relative standard deviations (RSDs) reported in validation studies demonstrate the accuracy and precision of these quantitative methods in different matrices. thepharmajournal.comthepharmajournal.comspectroscopyworld.comresearchgate.netresearchgate.netnih.govsciex.comupm.edu.myuq.edu.auresearchgate.net

Qualitative analysis and confirmation of this compound (or AMOZ) in samples are also performed using MS/MS. This involves identifying the compound based on its specific retention time in the chromatographic separation and the characteristic fragmentation pattern observed in the mass spectrometer. Monitoring multiple transition ions in MRM mode provides identification points, and comparing the ion ratios to those of a standard helps confirm the presence of the analyte, often adhering to regulatory requirements for confirmatory analysis. thepharmajournal.comthepharmajournal.comscielo.brsciex.comresearchgate.netresearchgate.netupm.edu.mygcms.cz

The following table summarizes some quantitative data reported for AMOZ analysis using LC-MS/MS in different matrices:

| Matrix | Method | LOQ (µg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Citation |

| Dried Meat Powder | LC-MS/MS | 0.13 | 81-108 | 2.7-6.6 | - | thepharmajournal.comthepharmajournal.com |

| Fish Muscle | LC-ESI-MS/MS | 1.0 | - | - | - | jfda-online.com |

| Marine Products | UHPLC/ESI-MS/MS | 0.4 | - | < 4.8 (RSDs of peak area) | < 0.3 (RSDs of retention time) | shimadzu.com |

| Eggs | LC-MS/MS | 0.22-0.36 | - | - | - | researchgate.net |

| Milk | LC-MS/MS | < 1.0 | 85-120 | < 10 | - | sciex.com |

| Honey | LC-MS/MS | < 0.3 | > 80 | - | - | waters.comgcms.cz |

| Animal-derived foods (various) | UPLC-MS/MS | 0.5-1.0 | 80.3-119.0 | < 8.1 | < 10.9 | upm.edu.my |

| Aquatic Products | UPLC-MS/MS | 1.5 | 88-112 | 2-4 | 2-4 | uq.edu.au |

| Aquatic Products | LC-MS/MS | 0.05 | 70-120 | < 5.42 | - | sciex.com |

In the context of the provided search results, the study of AMOZ as a metabolite primarily relates to its presence as a bound residue in the tissues of animals treated with furaltadone (B92408). nih.govspectroscopyworld.comjfda-online.comsciex.com Mass spectrometry plays a crucial role in identifying and quantifying this protein-bound metabolite after its release through acid hydrolysis. nih.gov

While the term "preclinical models" can encompass various research stages, the available literature focuses on the detection and quantification of AMOZ as a persistent metabolite in food-producing animals, which serves as an indicator of past furaltadone use. LC-MS methods have been developed and validated for this specific type of metabolite analysis in matrices like pig liver. nih.gov The identification process relies on the characteristic mass spectral properties and chromatographic behavior of the derivatized metabolite.

Detailed studies on the metabolic pathways of this compound or furaltadone, or the identification of novel metabolites in the context of preclinical drug development models beyond food safety, were not extensively covered in the search results. The primary application of MS for metabolite identification in the provided context is the confirmation and quantification of the known protein-bound metabolite, AMOZ, in animal matrices.

Spectroscopic Techniques for this compound Structural Confirmation

Spectroscopic techniques are indispensable tools in the confirmation of chemical structures, providing detailed information about the arrangement of atoms and functional groups within a molecule. For this compound, a combination of these methods is typically employed to provide robust structural evidence.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation. solubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be applied to this compound. 1D 1H and 13C NMR spectra provide information on the types of hydrogen and carbon atoms present and their local electronic environments. solubilityofthings.comlibretexts.org Chemical shifts, peak multiplicities, and integration values in 1H NMR help in assigning specific protons and understanding their connectivity. emerypharma.com 13C NMR provides insights into the carbon skeleton. libretexts.org

Mass Spectrometry (MS) provides complementary information by determining the molecular weight of this compound and yielding characteristic fragmentation patterns. quora.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps confirm the molecular formula. Tandem mass spectrometry (MS/MS or MSn) involves fragmenting the parent ion and analyzing the resulting daughter ions. bruker.comnih.gov The fragmentation pattern is unique to the structure of this compound and provides valuable data for identifying substructures and confirming the proposed connectivity. nih.gov LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a powerful technique for analyzing complex mixtures and confirming the structure of isolated compounds like this compound. bruker.compayeshdarou.iramazon.de

Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the this compound molecule. solubilityofthings.com By measuring the vibrations of molecular bonds, the IR spectrum displays characteristic absorption peaks corresponding to functional groups such as carbonyls, nitro groups, and amine functionalities, which are expected to be present in this compound based on its presumed structure. solubilityofthings.comsemi.ac.cnnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores and conjugated systems within this compound. upi.eduazooptics.comnumberanalytics.com The UV-Vis spectrum shows absorption bands at specific wavelengths corresponding to electronic transitions. azooptics.comlibretexts.org Analysis of the absorption maxima and their intensities can support the presence of certain structural features, although it is generally used in conjunction with other spectroscopic methods for definitive structural confirmation. upi.edunumberanalytics.comresearchgate.net

Bioanalytical Method Validation for this compound in Biological Matrices (Preclinical)

The quantitative determination of this compound in biological matrices is essential for preclinical pharmacokinetic and toxicokinetic studies. researchgate.netwalshmedicalmedia.comglobalresearchonline.netnih.govjgtps.com Bioanalytical method validation is a critical process to ensure that the analytical method used is reliable, reproducible, and suitable for its intended purpose in these studies. walshmedicalmedia.comnih.govjgtps.comresearchgate.net Validation typically follows established regulatory guidelines. researchgate.netjgtps.comresearchgate.netresearchgate.net

Key parameters evaluated during bioanalytical method validation for this compound in preclinical biological matrices, such as plasma, serum, blood, or urine, include specificity, selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability. walshmedicalmedia.comnih.govjgtps.comresearchgate.netstanford.edu

Specificity and Selectivity: These parameters ensure that the method can uniquely identify and quantify this compound in the presence of endogenous matrix components, metabolites, or other potential interfering substances. globalresearchonline.netnih.gov This is typically assessed by analyzing blank matrix samples from multiple sources. nih.gov

Sensitivity: The sensitivity of the method is determined by establishing the Lower Limit of Quantification (LLOQ), which is the lowest concentration of this compound that can be reliably and accurately measured. researchgate.netresearchgate.net

Linearity and Range: The method's linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve. researchgate.netresearchgate.net The calibration range defines the concentration interval over which the method provides a linear and accurate response. researchgate.netresearchgate.net A minimum of six calibration concentration levels are typically used. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision refers to the reproducibility of the measurements. walshmedicalmedia.comnih.govstanford.edu These are evaluated by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) in replicate runs. stanford.edu Inter-day and intra-day precision and accuracy are assessed. payeshdarou.irresearchgate.net Acceptance criteria typically require accuracy and precision to be within ±15%, except at the LLOQ where ±20% may be acceptable. payeshdarou.irstanford.edu

| Validation Parameter | Acceptance Criteria (Typical) | Assessment Method |

| Specificity | No significant interference | Analysis of blank matrix from multiple sources |

| Sensitivity (LLOQ) | Signal-to-noise ratio > 5:1 | Analysis of samples at the lowest concentration |

| Linearity | r² > 0.99 | Analysis of calibration standards |

| Accuracy | ±15% (±20% at LLOQ) | Analysis of QC samples at multiple concentrations |

| Precision | ±15% (±20% at LLOQ) | Replicate analysis of QC samples |

Recovery: Recovery assesses the efficiency of the sample preparation method in extracting this compound from the biological matrix. walshmedicalmedia.comnih.gov It is determined by comparing the analytical results of extracted samples with those of unextracted standards at the same concentration. nih.gov

Matrix Effect: Matrix effects refer to the influence of components in the biological matrix on the ionization and detection of this compound, particularly in LC-MS/MS methods. researchgate.netjchps.com This is evaluated to ensure that the matrix does not significantly suppress or enhance the analyte signal. payeshdarou.irresearchgate.net

Stability: The stability of this compound in the biological matrix is assessed under various storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, long-term frozen storage, and processed sample stability in the autosampler. nih.govresearchgate.netjchps.com Stability of stock and working solutions is also evaluated. researchgate.netstanford.edu

The validation process involves analyzing spiked blank matrix samples to prepare calibration standards, QC samples, and stability samples. researchgate.netresearchgate.net Internal standards are commonly used in chromatographic methods to improve the accuracy and precision of the analysis by compensating for variations during sample preparation and analysis. payeshdarou.irresearchgate.netstanford.edu

The successful validation of a bioanalytical method for this compound in preclinical matrices is crucial for obtaining reliable data to support toxicokinetic and pharmacokinetic assessments, which are vital for informing subsequent clinical development. globalresearchonline.netnih.govjgtps.com

Future Directions and Unexplored Avenues for Amoz Hn Research

Integration of Multi-Omics Data in Amoz-HN Studies

There are currently no published studies that have integrated multi-omics data to understand the biological effects or mechanism of action of this compound. Future research in this area would be essential to profile the global effects of this compound on a biological system. A multi-omics approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, would provide a comprehensive view of the molecular changes induced by this compound.

Table 1: Hypothetical Multi-Omics Data Integration for this compound Research

| Omics Layer | Potential Research Questions | Anticipated Data Output |

| Transcriptomics | How does this compound alter gene expression patterns? | Differentially expressed genes and pathways |

| Proteomics | What are the protein targets of this compound? | Changes in protein abundance and post-translational modifications |

| Metabolomics | How does this compound affect cellular metabolism? | Altered metabolic pathways and key metabolite levels |

| Genomics | Are there genetic factors that influence the response to this compound? | Identification of genetic variants associated with sensitivity or resistance |

Advanced Material Science Applications of this compound

There is no information available in the scientific literature regarding any potential applications of this compound in material science. The molecular structure, C19H21N3O4, suggests the presence of functional groups that could potentially be exploited for the development of new materials. However, without any experimental data on its properties, such as thermal stability, conductivity, or optical properties, any discussion of its application in material science remains purely speculative.

Investigation of this compound in Complex Biological Systems (Non-Human)

No studies have been published on the effects or behavior of this compound in any complex non-human biological systems. To understand its potential biological activity, initial studies in model organisms such as cell lines, bacteria, yeast, or small invertebrates would be necessary. Such research would be foundational for determining if this compound possesses any pharmacological or toxicological properties.

Development of Novel Methodologies for this compound Characterization

As there are no existing methodologies for the characterization of this compound in the scientific literature, the development of such methods is a critical first step for any future research. Standard analytical techniques would need to be employed to determine its structure and purity.

Table 2: Essential Characterization Techniques for this compound

| Analytical Technique | Purpose | Expected Information |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | 1H and 13C NMR spectra to determine the chemical environment of each atom. |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | Precise mass measurement to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Information on the types of chemical bonds present in the molecule. |

| X-ray Crystallography | Determination of three-dimensional structure | The precise spatial arrangement of atoms if a suitable crystal can be obtained. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Determination of the purity of the compound and development of analytical methods. |

Addressing Remaining Knowledge Gaps in this compound Mechanistic Understanding

Given the complete lack of research on this compound, all aspects of its mechanistic understanding represent knowledge gaps. The fundamental questions of its biological targets, mode of action, and any potential therapeutic or adverse effects are entirely unanswered. Future research should be directed at every level of its potential biological interaction, from the molecular to the systemic.

Q & A

Q. Integrating computational models with empirical data in this compound studies?

- Methodological Answer : Calibrate molecular dynamics (MD) simulations using experimental crystallography data. Validate force fields via root-mean-square deviation (RMSD) analysis. Publish code and workflows on platforms like GitHub to ensure transparency and reproducibility .

Data Contradiction Analysis Framework

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.